molecular formula C20H21N3O2S B2688960 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 681163-02-0

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Cat. No.: B2688960
CAS No.: 681163-02-0
M. Wt: 367.47
InChI Key: OBFDNSYQXVOQFF-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a sophisticated chemical scaffold of significant interest in pharmaceutical and medicinal chemistry research. This compound features a benzothiazole core, a privileged structure in drug discovery, linked through a piperazine ring to a phenoxypropanone group. The piperazine moiety is a versatile pharmacophore known to contribute to favorable binding interactions with a range of biological targets, often enhancing pharmacokinetic properties . The structural motif of piperazine-linked benzothiazole derivatives has demonstrated substantial potential in various research domains. Notably, closely related analogs have been investigated for their dual-action as potential antidepressants, exhibiting high affinity for 5-HT1A serotonin receptors and serotonin transporter (SERT) proteins . Other research on similar molecular architectures has revealed promising angiolytic properties, specifically inhibiting neovascularization (angiogenesis), a critical process in tumor development . This compound is intended for research applications only and is not for human or veterinary therapeutic use. It is particularly useful as a key intermediate or building block in synthetic chemistry for the development of novel bioactive molecules . Researchers can leverage this compound in hit-to-lead optimization studies, receptor binding assays, and in the exploration of central nervous system (CNS) targets.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-19(10-15-25-16-6-2-1-3-7-16)22-11-13-23(14-12-22)20-21-17-8-4-5-9-18(17)26-20/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFDNSYQXVOQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:

Industrial production methods may involve optimized reaction conditions such as microwave-assisted synthesis to enhance yield and reduce reaction time .

Chemical Reactions Analysis

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one has shown promise in drug development due to its potential antimicrobial , antipsychotic , and antiviral properties .

  • Antimicrobial Activity : Research indicates that this compound can inhibit bacterial growth and biofilm formation, making it a candidate for addressing antibiotic resistance. Studies have demonstrated its efficacy against various bacterial strains by disrupting cell wall synthesis and metabolic pathways.
  • Antipsychotic Potential : Preliminary studies suggest that this compound may influence neurotransmitter systems, providing a basis for its exploration as a treatment for mental health disorders.
  • Antiviral Properties : The compound has been investigated for its ability to inhibit viral replication, particularly in the context of emerging viral infections.

Biological Research

The compound is utilized in biological studies focusing on:

  • Cellular Mechanisms : Investigations into how the compound affects cell cycle progression and apoptosis in cancer cells have been conducted. It has shown potential in inducing programmed cell death through caspase activation pathways.
  • Neuroprotection : Its ability to scavenge reactive oxygen species suggests a role in protecting neuronal cells from oxidative stress, which is crucial for developing therapies for neurodegenerative diseases.

Materials Science

In addition to its biological applications, this compound is also explored in materials science:

  • Development of Luminescent Materials : The unique structural features of this compound make it suitable for creating materials with specific optical properties.

Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's interference with bacterial cell wall synthesis and metabolic pathways.

Neuroprotective Effects

In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative damage. This was assessed using assays measuring cell viability under oxidative stress conditions. The results showed a marked increase in cell survival rates when treated with the compound compared to untreated controls.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may act as a dopamine and serotonin antagonist, which is relevant for its antipsychotic effects. The piperazine moiety can enhance the compound’s binding affinity to these targets, while the phenoxypropanone group may contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Benzothiazole/Piperazine Motifs

a) 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
  • Key Differences: Replaces the phenoxy group with a phenyl group and introduces an ethoxy substituent on the benzothiazole ring.
  • Implications: The ethoxy group may enhance metabolic stability compared to the phenoxy moiety, while the phenyl tail could reduce polarity, affecting membrane permeability .
b) 1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one
  • Key Differences : Substitutes benzothiazole with a benzyl group on piperazine and incorporates a 4-chlorophenyl substituent.
  • However, the absence of benzothiazole may diminish interactions with thiol-containing biological targets .
c) 3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one
  • Key Differences: Replaces benzothiazole with benzotriazole and uses a methoxyphenyl group instead of phenoxypropanone.
  • Implications : Benzotriazole’s dual nitrogen atoms may alter hydrogen-bonding capabilities, while the methoxy group could modulate electron density and metabolic pathways .

Pharmacological Activity Comparison

a) Antitumor Potential
  • Benzothiazole derivatives, such as those in , demonstrate antitumor activity via interactions with DNA or enzyme inhibition. The target compound’s benzothiazole-piperazine scaffold may similarly disrupt cancer cell proliferation, but the phenoxypropanone group could introduce unique steric or electronic effects .
  • In contrast, benzotriazole analogs (e.g., ) exhibit antifungal properties, suggesting divergent target specificity despite structural similarities .
b) Receptor Affinity
  • Piperazine-containing compounds like 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one () show activity at neurotransmitter receptors. The target compound’s piperazine and benzothiazole moieties may similarly interact with serotonin or dopamine receptors, though the phenoxy tail could alter selectivity .

Biological Activity

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a benzothiazole moiety and a piperazine ring, is being researched for its potential therapeutic applications, particularly in antibacterial and antifungal treatments.

Chemical Structure

The molecular structure of this compound can be represented as follows:

\text{Molecular Formula C 17}H_{19}N_{3}O_{2}S}

The compound features:

  • A benzothiazole ring, known for its pharmacological properties.
  • A piperazine ring, which enhances biological activity through its ability to interact with various receptors.
  • A phenoxypropanone moiety that contributes to its structural complexity and potential interactions.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The benzothiazole component is known to inhibit key enzymes such as dihydroorotase and DNA gyrase, which are vital for bacterial survival. This inhibition disrupts essential metabolic processes, leading to antibacterial effects.
  • Interaction with Biological Targets : The piperazine and phenoxy groups may facilitate interactions with various biological targets, enhancing the compound's efficacy against pathogens.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar Benzothiazole DerivativeS. aureus16 µg/mL

These results suggest that the compound can effectively inhibit the growth of common pathogenic bacteria.

Antifungal Activity

In addition to antibacterial effects, preliminary studies have shown potential antifungal properties against species such as Candida albicans. The efficacy can be attributed to the structural features that allow interaction with fungal cell membranes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzothiazole derivatives:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the piperazine ring significantly influenced the antibacterial potency.
  • Cytotoxicity Assessment : In vitro assays revealed that certain derivatives showed cytotoxic effects on cancer cell lines, indicating potential roles in cancer therapy. For example, compounds were tested against HeLa and MCF7 cell lines, showing IC50 values in the low micromolar range.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming backbone structure, particularly the benzothiazole, piperazine, and phenoxy moieties. For example, piperazine protons typically appear as multiplets at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ peaks at m/z 422.18 for the parent compound).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and packing motifs, as demonstrated for benzothiazole-piperazine derivatives .
  • HPLC : Purity >95% is achievable using C18 columns with UV detection at 254 nm .

How can researchers optimize the synthesis of derivatives with enhanced bioactivity?

Advanced Research Focus
Derivatization strategies focus on modifying the benzothiazole, piperazine, or phenoxy groups:

  • Benzothiazole Substitution : Introducing electron-withdrawing groups (e.g., -NO₂, -F) at the 6-position enhances antiproliferative activity against cancer cell lines (IC₅₀ values <10 µM) .
  • Piperazine Functionalization : Replacing the piperazine with a pyridinyl-piperazine moiety (as in HIV-1 TAR RNA binders) improves target affinity .
  • Phenoxy Chain Variation : Lengthening the alkoxy spacer (e.g., propoxy instead of phenoxy) increases solubility without compromising stability .
    Methodology : Combinatorial libraries can be screened via microwave-assisted synthesis to accelerate optimization .

What mechanistic insights exist regarding the compound’s antiproliferative and anti-HIV activities?

Q. Advanced Research Focus

  • Antiproliferative Activity : Derivatives inhibit topoisomerase II by intercalating DNA, as shown in assays with human leukemia (HL-60) cells. Substituents like morpholinocarboxamide enhance this effect via hydrogen bonding with the enzyme’s active site .
  • Anti-HIV Activity : Structural analogs (e.g., ethyl 7-[4-(benzothiazol-2-yl)piperazin-1-yl]-1,8-naphthyridine carboxylate) bind HIV-1 TAR RNA, disrupting viral replication. Activity correlates with the compound’s ability to occupy the RNA’s hydrophobic pocket, as validated by SPR assays .

How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

Advanced Research Focus
Discrepancies often arise from:

  • Cellular Context : Activity varies with cell membrane permeability (e.g., logP >3 improves uptake in MCF-7 vs. HepG2 cells) .
  • Assay Conditions : Pre-incubation time (24 vs. 48 hours) impacts IC₅₀ measurements. Standardization using CLSI guidelines is recommended.
  • Metabolic Stability : Phase I metabolites (e.g., hydroxylated benzothiazole) may exhibit altered potency. LC-MS/MS profiling of incubated samples clarifies this .

What strategies are effective in overcoming poor aqueous solubility for in vivo studies?

Q. Advanced Research Focus

  • Prodrug Design : Phosphorylation of the phenoxy group increases solubility by 10-fold (e.g., prodrugs hydrolyzed in serum to release active compound) .
  • Nanocarriers : Encapsulation in PEGylated liposomes (size: 100–150 nm) enhances bioavailability, as demonstrated in rodent pharmacokinetic studies (AUC increased by 3.5×) .
  • Co-solvents : Use of cyclodextrin complexes (e.g., HP-β-CD) in formulations achieves >90% dissolution in PBS (pH 7.4) .

How does stereochemistry influence the compound’s pharmacological profile?

Q. Advanced Research Focus

  • Piperazine Conformation : Chair vs. boat conformations affect binding to G-protein-coupled receptors (e.g., serotonin 5-HT₆). Molecular dynamics simulations (AMBER force field) predict chair conformers as more stable .
  • Chiral Centers : Enantiomers resolved via chiral HPLC (Chiralpak AD-H column) show divergent activity. The (R)-enantiomer of a related analog exhibited 5× higher affinity for dopamine D₂ receptors .

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